Aluminiumacetat

Übersicht

Beschreibung

Aluminum acetate, also known as aluminum ethanoate, is a salt formed by the reaction of aluminum hydroxide with acetic acid. It exists in three forms: basic aluminum monoacetate, basic aluminum diacetate, and neutral aluminum triacetate. These compounds are commonly used in various applications, particularly in the medical and industrial fields .

Synthetic Routes and Reaction Conditions:

Basic Aluminum Monoacetate: This compound is synthesized by reacting aluminum hydroxide with dilute acetic acid. The reaction is typically carried out at room temperature.

Basic Aluminum Diacetate: This is prepared from an aqueous solution of aluminum acetate, resulting in a white powder.

Neutral Aluminum Triacetate: This compound is produced by heating aluminum chloride or aluminum powder with a mixture of acetic acid and acetic anhydride at a relatively high temperature (around 180°C) in the absence of water.

Industrial Production Methods:

- Industrially, aluminum acetate is produced by mixing aluminum sulfate with calcium acetate in water. The resulting solution is then filtered and allowed to stand for 24 hours to complete the reaction .

Types of Reactions:

Hydrolysis: Aluminum triacetate hydrolyzes in water to form a mixture of basic aluminum monoacetate and basic aluminum diacetate.

Substitution Reactions: Aluminum acetate can undergo substitution reactions with other acids or bases to form different aluminum salts.

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent for hydrolysis reactions.

Substitution: Various acids or bases can be used as reagents for substitution reactions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Aluminiumacetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: this compound wird zur Herstellung von Keramikmembranen für die Öl-Wasser-Trennung und als Katalysator in petrochemischen Prozessen verwendet

5. Wirkmechanismus

This compound wirkt als Adstringens, das heißt, es bewirkt die Kontraktion von Körpergewebe. Dieser Effekt wird durch den osmotischen Wasserfluss von dem Bereich weg erreicht, auf den die Verbindung aufgetragen wird. Dieser Mechanismus hilft, Entzündungen und Juckreiz zu reduzieren, indem die Haut getrocknet und geschützt wird .

Ähnliche Verbindungen:

Aluminiumhydroxid: Wird als Antazidum und in Impfstoff-Adjuvantien verwendet.

Aluminiumchlorid: Wird in Antitranspiranten und als Katalysator in der organischen Synthese verwendet.

Aluminiumsulfat: Wird zur Wasseraufbereitung und als Beize beim Färben verwendet.

Einzigartigkeit von this compound:

- This compound ist einzigartig in seiner Fähigkeit, als Adstringens zu wirken, was es besonders nützlich für medizinische Anwendungen zur Behandlung von Hautreizungen macht. Seine Vielseitigkeit bei der Bildung verschiedener Salze (Monoacetat, Diacetat und Triacetat) unterscheidet es auch von anderen Aluminiumverbindungen .

Wirkmechanismus

Target of Action

Aluminum Acetate primarily targets the skin tissues . It is used as a topical astringent, which means it shrinks or constricts body tissues . This action is usually localized after topical medicinal application .

Mode of Action

The mode of action of Aluminum Acetate is through its astringent properties . An astringent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application . The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied . This action causes shrinkage of mucous membranes or exposed tissues and is often used internally to check discharge of blood serum or mucous secretions .

Biochemical Pathways

It is known that aluminum acetate acts as an astringent, causing shrinkage or constriction of body tissues through osmotic flow of water . This can affect various biochemical pathways related to fluid balance and tissue integrity.

Result of Action

The result of Aluminum Acetate’s action is the shrinkage or constriction of body tissues, which can help alleviate symptoms of skin irritation . This can happen with conditions like a sore throat, hemorrhages, diarrhea, or with peptic ulcers . Externally applied astringents, which cause mild coagulation of skin proteins, dry, harden, and protect the skin .

Action Environment

The action of Aluminum Acetate can be influenced by various environmental factors. For instance, the concentration of Aluminum Acetate in the solution can affect its astringent action . Additionally, the temperature and pH of the environment can also impact the effectiveness and stability of Aluminum Acetate .

Vergleich Mit ähnlichen Verbindungen

Aluminum Hydroxide: Used as an antacid and in vaccine adjuvants.

Aluminum Chloride: Used in antiperspirants and as a catalyst in organic synthesis.

Aluminum Sulfate: Used in water purification and as a mordant in dyeing.

Uniqueness of Aluminum Acetate:

- Aluminum acetate is unique in its ability to act as an astringent, making it particularly useful in medical applications for treating skin irritations. Its versatility in forming different salts (monoacetate, diacetate, and triacetate) also distinguishes it from other aluminum compounds .

Eigenschaften

Key on ui mechanism of action |

Aluminum Acetate is an astringent. An astrignent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application. The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied. Astringent medicines cause shrinkage of mucous membranes or exposed tissues and are often used internally to check discharge of blood serum or mucous secretions. This can happen with a sore throat, hemorrhages, diarrhea, or with peptic ulcers. Externally applied astringents, which cause mild coagulation of skin proteins, dry, harden, and protect the skin. Acne sufferers are often advised to use astringents if they have oily skin. Astringents also help heal stretch marks and other scars. Mild astringent solutions are used in the relief of such minor skin irritations as those resulting from superficial cuts, allergies, insect bites, or fungal infections such as athlete's foot. |

|---|---|

CAS-Nummer |

139-12-8 |

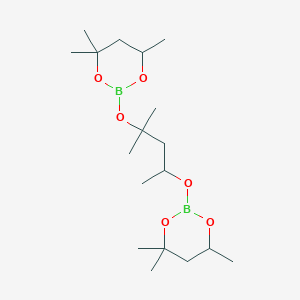

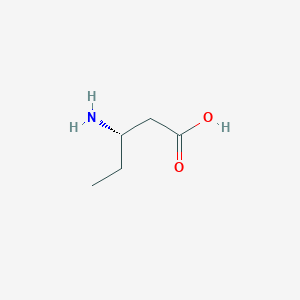

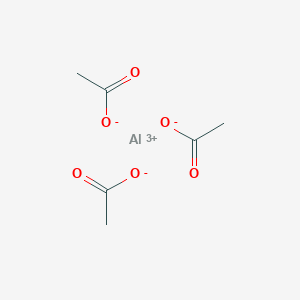

Molekularformel |

C2H4AlO2 |

Molekulargewicht |

87.03 g/mol |

IUPAC-Name |

aluminum;triacetate |

InChI |

InChI=1S/C2H4O2.Al/c1-2(3)4;/h1H3,(H,3,4); |

InChI-Schlüssel |

HDOAYHNQJVFBOY-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Al+3] |

Kanonische SMILES |

CC(=O)O.[Al] |

Key on ui other cas no. |

139-12-8 |

Physikalische Beschreibung |

Neutral form: White solid, soluble in water; [Hawley] |

Piktogramme |

Irritant |

Synonyme |

aluminum acetate aluminum acetate hydrate basic aluminum acetate hydrate Burow's solution Domeboro |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is aluminum acetate, and what are its common uses?

A1: Aluminum acetate, also known as Burow's solution, is an aluminum salt with notable antibacterial properties []. It is commonly employed in hospitals as a topical treatment for chronic suppurative otitis media, effectively inhibiting a range of microorganisms including methicillin-resistant Staphylococcus aureus (MRSA) [].

Q2: How effective is aluminum acetate against different bacterial strains?

A2: Studies show that aluminum acetate's antibacterial potency is dependent on its aluminum concentration []. Importantly, its efficacy remains consistent against both standard Staphylococcus aureus and several MRSA strains, indicating its potential against antibiotic-resistant bacteria [].

Q3: How does aluminum acetate compare to other topical antiseptics for otitis media?

A3: In vitro studies suggest that a 5% povidone iodine solution and boric acid powder, which has proven clinical efficacy, show similar promise to aluminum acetate for potential clinical use in treating otitis media []. While a 3.25% aluminum acetate solution demonstrated the best activity against Pseudomonas aeruginosa compared to other tested solutions, further clinical research on 5% povidone iodine solution is needed [].

Q4: Are there any concerns about the ototoxicity of aluminum acetate ear drops?

A4: While aluminum acetate possesses potent antimicrobial properties, research on chinchilla models highlights the potential for ototoxicity []. Further investigation is needed to ascertain the safety profile of aluminum acetate otic solutions.

Q5: Does storing aluminum acetate solution affect its properties and effectiveness?

A5: Research indicates that storing aluminum acetate solution (Burow’s solution) for up to 5 months at 4°C had no significant impact on its pH, osmolarity, or antibacterial activity [, ]. This suggests good stability and consistent efficacy over a reasonable storage period.

Q6: Is there a way to prepare aluminum acetate solution more quickly?

A6: Yes, a rapid preparation method utilizing commercially available aluminum acetate basic (Al2O(CH3CO2)4, Al(OH)(CH3CO2)2) has been developed [, ]. This method involves boiling the compound with specific amounts of tartaric acid and acetic acid for a shorter duration, resulting in a solution with comparable pharmaceutical properties and antibacterial activities to the traditionally prepared solution [, ].

Q7: What are the variations in aluminum acetate preparation methods between Japan and other countries?

A7: The formula and preparation of aluminum acetate solutions, specifically Burow's solution, differ globally []. The British Pharmacopoeia (BP) and United States Pharmacopeia (USP) utilize a specific type of hydrous aluminum sulfate and a different molar ratio of ingredients compared to the method described in the Teine-Keijin Hospital manual commonly used in Japan []. This discrepancy in formulation and the use of anhydrous aluminum sulfate in the Japanese method can impact dissolution rates and overall stability of the solution [].

Q8: Can aluminum acetate be used as a mordant in textile dyeing, and how does it compare to other mordants?

A8: Yes, aluminum acetate is an effective mordant for natural dyes on cellulose-based fabrics like cotton and bamboo [, , , ]. Studies comparing aluminum acetate to aluminum potassium sulfate revealed that the choice of mordant significantly affects the colorfastness of natural dyes like madder, weld, and coreopsis to laundering and light exposure []. Notably, a 5% owf concentration of aluminum acetate resulted in slightly higher colorfastness ratings for coreopsis and weld compared to aluminum potassium sulfate [].

Q9: How does aluminum acetate enhance the dyeing of cotton fabrics with lac dye?

A9: Research indicates that pretreating cotton fabrics with tannic acid followed by aluminum acetate significantly enhances lac dyeing [, ]. Tannic acid increases aluminum adsorption to the cotton, and the subsequent affinity between aluminum and laccaic acid, the coloring agent in lac dye, leads to a more pronounced dyeing effect [, ].

Q10: Can aluminum acetate be used as a catalyst in polymer synthesis?

A10: Yes, aluminum acetate demonstrates catalytic activity in the synthesis of poly(ethylene terephthalate) (PET) [, ]. When compared to antimony acetate, aluminum acetate exhibits superior catalytic activity and lower toxicity, making it a more environmentally friendly alternative []. Additionally, it surpasses the efficiency of aluminum powder and aluminum hydroxide in PET synthesis [].

Q11: How does aluminum acetate contribute to the synthesis of alumina?

A11: Aluminum acetate serves as a valuable precursor in alumina synthesis [, , ]. Thermal decomposition of aluminum acetate at specific temperatures leads to the formation of precursors that can be further processed to obtain submicrometer alumina powders [, , ]. This method allows for control over the physical characteristics of the resulting alumina powder [].

Q12: What is the role of aluminum acetate in the creation of aluminum oxide submicro-rings?

A12: Aluminum acetate, combined with polyvinylpyrrolidone (PVP), forms the basis for synthesizing aluminum oxide submicro-rings (AO-SMRs) via electrospinning []. The aluminum acetate and PVP solution undergoes specific processing and calcination steps, ultimately yielding AO-SMRs with controlled properties [].

Q13: Can aluminum acetate be utilized in the development of materials for specific applications, such as conformance control in reservoirs?

A13: Research suggests that aluminum acetate holds potential as a crosslinker for polyacrylamide (PAM), creating pH-controlled, aluminum-based polymeric gels suitable for conformance control in sour gas reservoirs []. These gels exhibit controllable gelation times and good stability across a range of pH and saline conditions, making them promising for downhole applications [].

Q14: Does aluminum acetate have any applications in drug delivery systems?

A14: Yes, research has explored the use of aluminum acetate as a cross-linking agent for polyvinyl alcohol (PVA) []. This crosslinking strategy allows for control over the water solubility of PVA, a property crucial for its use in various drug delivery applications [].

Q15: Are there any safety concerns regarding the use of aluminum acetate?

A15: While generally considered safe for topical use, some individuals may experience irritation or allergic reactions to aluminum acetate [, ]. It is essential to use the appropriate concentration and follow recommended guidelines. In the context of textile dyeing, aluminum acetate offers a potentially less environmentally impactful alternative to other mordants, aligning with the principles of green chemistry [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.